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Compound of Interest

Compound Name: Anticancer agent 195

Cat. No.: B12372012 Get Quote

A Novel Combination Therapy for Enhanced
Antitumor Efficacy
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic and pro-apoptotic effects of a

novel investigational compound, Anticancer Agent 195, when used in combination with the

well-established chemotherapeutic drug, doxorubicin. The data presented herein, derived from

in-vitro studies on human breast cancer cell lines, demonstrates a significant synergistic

relationship between the two agents, suggesting a promising new avenue for cancer treatment.

Mechanism of Synergy: A Dual-Pronged Attack on
Cancer Cells
Doxorubicin is a potent anthracycline antibiotic that exerts its anticancer effects primarily

through DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand

breaks and subsequent apoptosis.[1][2] However, its efficacy can be limited by dose-dependent

cardiotoxicity and the development of drug resistance.[2][3]

Anticancer Agent 195 is a selective inhibitor of Poly (ADP-ribose) polymerase (PARP), a key

enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. By inhibiting

PARP, Anticancer Agent 195 prevents the repair of single-strand breaks, which, during DNA

replication, can be converted into more lethal double-strand breaks.
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The synergistic effect of combining Anticancer Agent 195 with doxorubicin stems from the

concept of "synthetic lethality." Doxorubicin induces double-strand breaks directly, while

Anticancer Agent 195's inhibition of PARP leads to an accumulation of unrepaired single-

strand breaks that evolve into double-strand breaks. This overwhelming level of DNA damage

overwhelms the cancer cell's repair capacity, driving it into apoptosis.

Data Presentation: Quantitative Analysis of
Synergistic Cytotoxicity
The following tables summarize the quantitative data from key experiments designed to

evaluate the synergistic effects of Anticancer Agent 195 and doxorubicin on MDA-MB-231

human breast cancer cells.

Table 1: Cytotoxicity of Anticancer Agent 195 and Doxorubicin, Alone and in Combination

Treatment IC50 (µM) Combination Index (CI)

Anticancer Agent 195 10 N/A

Doxorubicin 1.5 N/A

Anticancer Agent 195 +

Doxorubicin (1:1 ratio)
0.8 < 1 (Synergistic)

IC50 values were determined after 72 hours of treatment. The Combination Index (CI) was

calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an

additive effect, and CI > 1 indicates antagonism.

Table 2: Induction of Apoptosis by Anticancer Agent 195 and Doxorubicin
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Treatment (48 hours)
% Early Apoptotic Cells
(Annexin V+/PI-)

% Late Apoptotic/Necrotic
Cells (Annexin V+/PI+)

Control (Untreated) 2.1 1.5

Anticancer Agent 195 (5 µM) 8.5 3.2

Doxorubicin (0.5 µM) 15.3 5.8

Anticancer Agent 195 (5 µM) +

Doxorubicin (0.5 µM)
45.7 12.4

Apoptosis was assessed by flow cytometry after staining with Annexin V-FITC and Propidium

Iodide (PI).

Experimental Protocols
Cell Viability Assay (MTT Assay)

Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 5 x 10³ cells

per well and allowed to adhere overnight.

Drug Treatment: Cells were treated with various concentrations of Anticancer Agent 195,

doxorubicin, or a combination of both for 72 hours.

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and

incubated for 4 hours at 37°C.

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to

each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader.

Data Analysis: Cell viability was expressed as a percentage of the untreated control. IC50

values were calculated using non-linear regression analysis. The Combination Index was

determined using CompuSyn software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
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Cell Seeding and Treatment: MDA-MB-231 cells were seeded in 6-well plates and treated

with the indicated concentrations of Anticancer Agent 195 and/or doxorubicin for 48 hours.

Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.

Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with Annexin V-

FITC and Propidium Iodide for 15 minutes at room temperature in the dark.

Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour.

Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells

were determined using quadrant analysis of the flow cytometry data.
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Caption: Synergistic signaling pathway of Anticancer Agent 195 and Doxorubicin.
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Caption: Workflow for evaluating the synergy of Anticancer Agent 195 and Doxorubicin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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